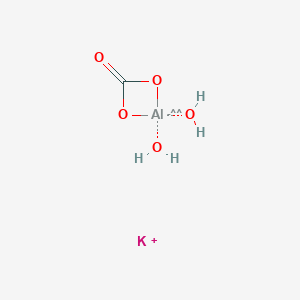
Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is a complex inorganic compound that features a combination of potassium, carbonate, and aluminum hydroxide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) typically involves the reaction of potassium carbonate with aluminum hydroxide under controlled conditions. The reaction can be represented as follows:
K2CO3+Al(OH)3→K[Al(OH)2(CO3)]
This reaction is usually carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
On an industrial scale, the production of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves the use of high-purity raw materials and precise control of reaction parameters such as temperature, pH, and concentration. The process may also include steps for purification and quality control to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum component to a lower oxidation state.
Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) depend on the specific reaction conditions and reagents used. For example, reaction with strong acids can lead to the formation of aluminum salts and potassium salts.
科学研究应用
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
作用机制
The mechanism of action of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves its interaction with molecular targets and pathways within a given system. The compound can act as a source of potassium and aluminum ions, which can participate in various biochemical and chemical processes. The specific pathways and targets depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Potassium carbonate (K2CO3): A simpler compound that serves as a source of carbonate ions and is widely used in various applications.
Aluminum hydroxide (Al(OH)3): A common aluminum compound used in antacids and as a coagulant in water treatment.
Potassium aluminum sulfate (KAl(SO4)2):
Uniqueness
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is unique due to its combination of carbonate and aluminum hydroxide groups, which impart distinct chemical properties and potential applications
属性
CAS 编号 |
35026-44-9 |
|---|---|
分子式 |
CH4AlKO5 |
分子量 |
162.12 g/mol |
InChI |
InChI=1S/CH2O3.Al.K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
InChI 键 |
SMCBBAMBXHYTGE-UHFFFAOYSA-L |
规范 SMILES |
C1(=O)O[Al-]O1.O.O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



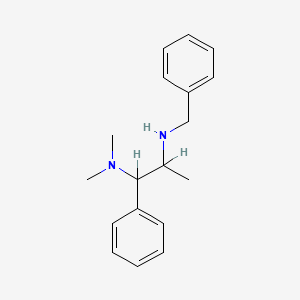
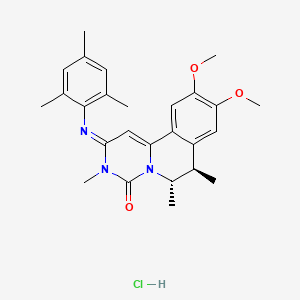
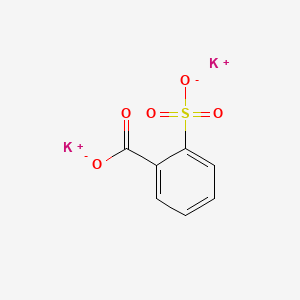
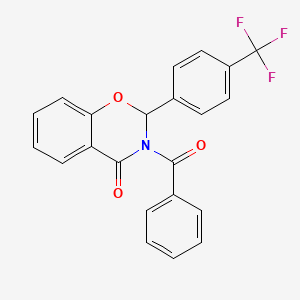


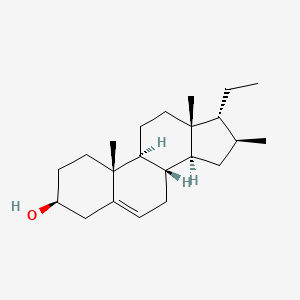
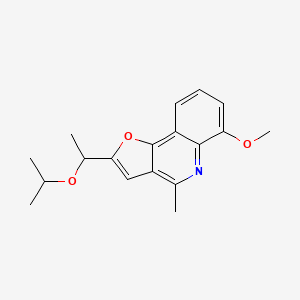
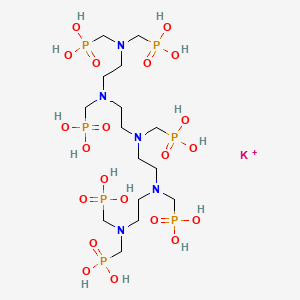
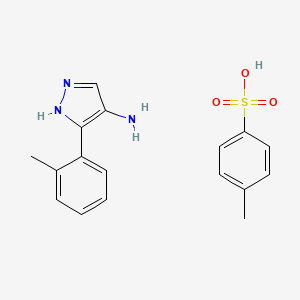
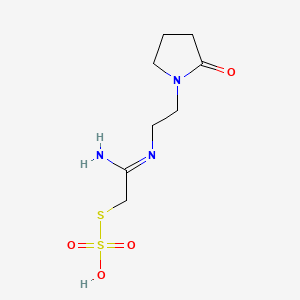

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
